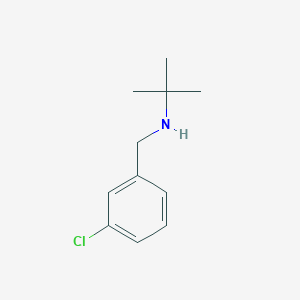

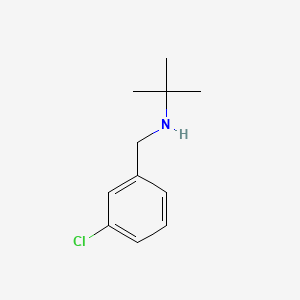

N-(3-Chlorobenzyl)-2-methyl-2-propanamine

Description

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDOIYYAZQBJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405931 | |

| Record name | N-(3-Chlorobenzyl)-2-methyl-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893577-81-6 | |

| Record name | N-(3-Chlorobenzyl)-2-methyl-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Chlorobenzyl)-2-methyl-2-propanamine synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine

Introduction

This compound, also known by its IUPAC name N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine, is a secondary amine that serves as a versatile intermediate in organic synthesis.[1] Its structure, incorporating a sterically hindered tert-butyl group and a functionalized chlorobenzyl moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this target compound, focusing on the robust and highly efficient method of reductive amination. We will delve into the mechanistic underpinnings of the chosen strategy, provide a detailed step-by-step experimental procedure, and discuss an alternative synthetic route, equipping researchers with the knowledge to confidently execute and adapt this synthesis.

Section 1: Synthetic Strategy and Mechanistic Overview

The formation of the C-N bond in this compound can be approached via two primary pathways: direct nucleophilic substitution or reductive amination.

-

Nucleophilic Substitution: This classical approach involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine (tert-butylamine). The amine acts as a nucleophile, displacing the chloride from the benzylic position. A base, such as potassium carbonate, is typically required to neutralize the hydrochloric acid generated during the reaction.[2] While feasible, this method can be complicated by over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine, and requires the handling of a potentially lachrymatory alkyl halide.

-

Reductive Amination: This powerful and widely-used transformation combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[3][4] For the synthesis of the target molecule, this involves the reaction of 3-chlorobenzaldehyde with tert-butylamine. This method is often preferred due to its high selectivity, milder reaction conditions, and the use of readily available starting materials.

Chosen Strategy: Reductive Amination

This guide will focus on the reductive amination pathway due to its superior control and efficiency. The reaction proceeds in two key stages within a single pot:

-

Iminium Ion Formation: 3-Chlorobenzaldehyde and tert-butylamine react to form a hemiaminal intermediate, which then dehydrates to form a protonated imine, known as an iminium ion. This step is often the rate-limiting part of the sequence.

-

Reduction: The iminium ion is then selectively reduced to the target secondary amine. A key aspect of this strategy is the choice of reducing agent. While strong reducing agents like lithium aluminum hydride could be used, they would also reduce the starting aldehyde. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an ideal choice as it is particularly effective at reducing protonated imines while being slow to react with aldehydes, thus minimizing side reactions.[4]

The overall workflow is summarized in the diagram below.

Caption: Reductive amination workflow for synthesis.

Section 2: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and provides a self-validating workflow.

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | 1.0 | (e.g., 1.41 g) |

| tert-Butylamine | 75-64-9 | C₄H₁₁N | 73.14 | 1.2 | (e.g., 1.05 mL) |

| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 1.5 | (e.g., 3.18 g) |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | (e.g., 50 mL) |

| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzaldehyde (1.0 eq, e.g., 1.41 g, 10 mmol).

-

Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (DCM, ~0.2 M, 50 mL). To this solution, add tert-butylamine (1.2 eq, e.g., 1.05 mL, 12 mmol).

-

Causality Insight: Using a slight excess of the amine helps to drive the equilibrium towards the formation of the iminium ion intermediate. DCM is an excellent solvent as it is inert to the reaction conditions and readily dissolves the organic components.

-

-

Imine Formation: Stir the resulting solution at room temperature under ambient atmosphere for 30-60 minutes.

-

Causality Insight: This initial stirring period allows for the formation of the hemiaminal and its subsequent dehydration to the iminium ion, which is the species that will be reduced. The progress can be monitored by Thin Layer Chromatography (TLC) if desired, observing the consumption of the aldehyde.

-

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 3.18 g, 15 mmol) to the stirring solution. The addition may cause slight bubbling.

-

Causality Insight: STAB is added after imine formation is established. Its mild nature ensures selective reduction of the iminium ion over the unreacted aldehyde. An excess is used to ensure the reaction goes to completion.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) until the starting aldehyde spot has been completely consumed.

-

Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). This will quench any unreacted STAB and neutralize the acetic acid byproduct.

-

Work-up - Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

-

Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as an oil.

Section 3: Characterization and Data

-

Physical Properties: The final product is expected to be an oil.[2]

-

Expected Yield: Typical yields for this type of reductive amination are in the range of 70-95%.

-

Spectroscopic Analysis: The structure should be confirmed using standard spectroscopic methods.

-

¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, 9H), the benzylic methylene protons (singlet, 2H), the aromatic protons (multiplets, 4H), and a broad signal for the N-H proton.

-

¹³C NMR: Expect signals for the four distinct aromatic carbons, the benzylic carbon, the quaternary and primary carbons of the tert-butyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) consistent with the molecular weight, along with a characteristic M+2 peak (~1/3 the intensity of M+) due to the ³⁷Cl isotope.

-

References

-

Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity - Beilstein Journals. Available at: [Link]

-

Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide - ResearchGate. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

- US Patent US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents.

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group, Princeton University. Available at: [Link]

Sources

physicochemical properties of N-(3-Chlorobenzyl)-2-methyl-2-propanamine

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Chlorobenzyl)-2-methyl-2-propanamine

Introduction

This compound is a secondary amine of significant interest within the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, characterized by a 3-chlorobenzyl group and a sterically demanding tert-butyl moiety, makes it a versatile building block for the creation of more complex molecular entities.[1] This compound serves as a key intermediate, particularly in the synthesis of novel secondary amines, which are prevalent structures in many biologically active compounds.[1] Researchers have explored scaffolds similar to N-benzyl-2-methylpropan-2-amine in the pursuit of treatments for conditions such as neurodegenerative diseases, highlighting the therapeutic potential of its derivatives.[1]

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's characteristics to effectively utilize it in synthesis, structure-activity relationship (SAR) studies, and the development of new chemical entities.

Chemical Identity and Structural Analysis

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural features of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine[1][2] |

| CAS Number | 893577-81-6[1][2] |

| Molecular Formula | C₁₁H₁₆ClN[1][2] |

| Molecular Weight | 197.70 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl[1][2] |

| InChIKey | CGDOIYYAZQBJSM-UHFFFAOYSA-N[1][2] |

Structural Features and Their Implications:

-

Secondary Amine: The nitrogen atom is bonded to two carbon atoms (one on the benzyl group, one on the tert-butyl group) and one hydrogen atom. This functional group imparts basicity to the molecule, allowing for salt formation, which is critical for modulating solubility and handling. The presence of the N-H proton makes it a hydrogen bond donor.

-

3-Chlorobenzyl Group: The chlorine atom at the meta position of the benzene ring is an electron-withdrawing group. This influences the electron density of the aromatic ring and can affect the pKa of the amine. Its presence also contributes significantly to the molecule's lipophilicity.

-

Tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the nitrogen atom. This steric shield can influence the nucleophilicity of the amine, potentially making it less reactive in certain substitution reactions compared to less hindered amines. It also enhances the compound's lipophilic character.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for optimizing reaction conditions in synthesis.

| Property | Value | Significance in Research & Development |

| Boiling Point | 252.6°C at 760 mmHg[1] | Defines the temperature for distillation-based purification and indicates the compound's volatility. |

| Density | 1.0 ± 0.1 g/cm³[1] | Useful for converting between mass and volume for reaction setup and formulation. |

| XLogP3 (LogP) | 3.2[2] | Indicates high lipophilicity, suggesting good permeability across biological membranes but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 12 Ų[2] | A low TPSA value is generally associated with good cell membrane permeability. |

| Hydrogen Bond Donor Count | 1[2] | The single N-H group can participate in hydrogen bonding, influencing solubility and receptor interactions. |

| Hydrogen Bond Acceptor Count | 1[2] | The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in biological systems. |

| Rotatable Bond Count | 3[2] | Provides insight into the conformational flexibility of the molecule, which can be important for binding to target proteins. |

Synthesis and Spectroscopic Characterization

General Synthetic Pathway

This compound is typically synthesized via a nucleophilic substitution reaction. The process involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine (tert-butylamine).[1] A base, such as potassium carbonate or sodium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction.[1]

Protocol 2: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this amine, it quantifies the equilibrium between the protonated (conjugate acid) and neutral forms.

Causality: This method relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong acid (titrant) is added. The point of half-neutralization, where the concentrations of the protonated and neutral species are equal, corresponds to the pKa.

Methodology:

-

Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. Alternatively, the first derivative of the curve can be used to precisely locate the equivalence point.

Safety and Handling

This compound is intended for laboratory research and development purposes only. [1]It is not for diagnostic, therapeutic, human, or veterinary use. [1]Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool for chemical innovation. Its high lipophilicity (LogP of 3.2), defined structural features, and role as a secondary amine precursor underscore its utility in constructing novel molecules with potential therapeutic applications. [1][2]A thorough understanding and experimental determination of its properties, using standardized protocols as outlined in this guide, are essential for its effective and reliable application in research and drug development endeavors.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]

Sources

structure elucidation of N-(3-Chlorobenzyl)-2-methyl-2-propanamine

An In-depth Technical Guide to the Structure Elucidation of N-(3-Chlorobenzyl)-2-methyl-2-propanamine

Introduction: The Analytical Imperative

In the landscape of medicinal chemistry and advanced organic synthesis, this compound (Molecular Formula: C₁₁H₁₆ClN, Molecular Weight: approx. 197.70 g/mol ) serves as a pivotal intermediate.[1][2] Its value lies in its versatile structure, featuring both a sterically demanding tert-butyl group and a reactive chlorobenzyl moiety, making it a key building block for more complex molecules and potential pharmaceutical agents.[1] The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a fundamental prerequisite for its application in any synthetic or therapeutic context. Any ambiguity, particularly regarding the positional isomerism of the chlorine atom on the aromatic ring, could lead to vastly different reactivity and biological activity.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this secondary amine. We will move beyond a simple recitation of data, focusing instead on the strategic application and synergistic interpretation of modern spectroscopic methods. The core principle is one of self-validation, where evidence from each analytical technique corroborates the others to build an unassailable structural assignment.

The Postulated Structure and Synthetic Rationale

The most common and logical synthesis of this compound involves a direct nucleophilic substitution reaction.[1][3] This pathway provides the foundational hypothesis for our structural investigation.

-

Reaction: 3-chlorobenzyl chloride reacts with 2-methyl-2-propanamine (tert-butylamine).

-

Mechanism: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride and displacing the chloride leaving group. A base, such as potassium carbonate, is typically used to neutralize the HCl formed.[1][3]

This synthetic logic strongly suggests a structure comprising a tert-butyl group and a 3-chlorobenzyl group bonded to a central nitrogen atom. Our task is to prove this structure conclusively and rule out other isomers.

Overall Elucidation Strategy

A multi-faceted analytical approach is essential for unambiguous structure determination.[4][5] Our strategy integrates data from Mass Spectrometry (MS) to determine molecular weight and elemental composition, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise carbon-hydrogen framework.

Caption: Workflow for the .

Mass Spectrometry (MS): Molecular Weight and Halogen Identification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of chlorine is definitively confirmed by its characteristic isotopic pattern.[4]

Experimental Protocol (Electron Ionization - GC/MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) is injected into a Gas Chromatograph (GC) for separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation and Expected Spectrum

-

Molecular Ion (M⁺): The molecular formula C₁₁H₁₆ClN gives a monoisotopic mass of approximately 197.097 g/mol .[2] We expect to see a molecular ion peak at m/z 197 .

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic signature:

-

The M⁺ peak at m/z 197 corresponds to molecules containing ³⁵Cl.

-

An M+2 peak at m/z 199 corresponds to molecules containing ³⁷Cl.

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , providing unequivocal evidence for the presence of a single chlorine atom.

-

-

Key Fragmentation Pathways: The fragmentation pattern provides structural clues by revealing the most stable carbocations and radical fragments that can be formed.

Sources

- 1. This compound Supplier [benchchem.com]

- 2. This compound | C11H16ClN | CID 4719204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (893577-81-6) for sale [vulcanchem.com]

- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

Unveiling the Profile of N-(3-Chlorobenzyl)-2-methyl-2-propanamine: A Technical Guide for Chemical and Pharmacological Research

This technical guide provides a comprehensive overview of N-(3-Chlorobenzyl)-2-methyl-2-propanamine, a compound of interest in the fields of organic synthesis and medicinal chemistry. While primarily recognized as a versatile chemical intermediate, its structural features suggest potential for biological activity, warranting further investigation. This document will delve into its chemical properties, established synthetic routes, and the current understanding of its biological relevance, offering a foundational resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 893577-81-6, is a secondary amine featuring a 3-chlorobenzyl group and a tert-butyl group attached to the nitrogen atom.[1] The presence of the chlorine atom on the benzene ring and the bulky tert-butyl group are key structural motifs that can influence its chemical reactivity and biological interactions.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN | [PubChem] |

| Molecular Weight | 197.70 g/mol | [PubChem] |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [PubChem] |

| Boiling Point | 252.6 °C (Predicted) | |

| LogP (Octanol-Water) | 3.3 (Predicted) | |

| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl | [PubChem] |

| InChI Key | CGDOIYYAZQBJSM-UHFFFAOYSA-N | [PubChem] |

Synthesis of this compound

The primary synthetic route to this compound is through the nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine (tert-butylamine).[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Protocol

A standard laboratory-scale synthesis can be described as follows:

-

Reaction Setup: To a solution of 3-chlorobenzyl chloride in a suitable organic solvent (e.g., dichloromethane, toluene), an excess of 2-methyl-2-propanamine is added.

-

Base Addition: A base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture.[1]

-

Reaction Conditions: The mixture is stirred at room temperature or with gentle heating to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove inorganic salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific, in-depth published research detailing the biological activities of this compound itself. However, its primary role in the scientific literature is that of a key intermediate in the synthesis of more complex and potentially bioactive molecules.[1]

Postulated Mechanisms of Action

Based on its chemical structure, the biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes and receptors.[1] The key structural features that may contribute to these interactions include:

-

The 3-Chlorobenzyl Group: The chlorine atom can modulate the electronic properties of the aromatic ring and participate in halogen bonding, potentially enhancing the binding affinity of the molecule to its biological target.[1]

-

The Secondary Amine: The amine group can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in protein binding pockets.

-

The Tert-Butyl Group: This bulky, lipophilic group can contribute to hydrophobic interactions and may influence the compound's selectivity for certain targets.

The potential mechanisms of action for this compound or its derivatives could involve enzyme inhibition or receptor binding.[1]

The following diagram illustrates the hypothetical interaction of this compound with a biological target:

Caption: Hypothetical binding interactions of this compound.

Role as a Synthetic Intermediate

This compound serves as a valuable building block for the synthesis of more elaborate molecules with potential therapeutic applications.[1] For instance, research into treatments for neurodegenerative diseases has explored compounds that incorporate similar N-benzyl-2-methylpropan-2-amine scaffolds.[1] Its utility is highlighted in patented manufacturing processes for various benzylpropanamine derivatives, underscoring its importance in developing structurally diverse chemical libraries for drug discovery.[1]

Future Directions and Research Opportunities

The lack of specific biological data for this compound presents a clear opportunity for further research. A systematic investigation of its biological activity is warranted and could include:

-

High-Throughput Screening: Evaluating the compound against a broad panel of enzymes and receptors to identify potential biological targets.

-

In Vitro Assays: Conducting specific assays to determine its inhibitory or binding constants for any identified targets.

-

Structural Biology: Co-crystallization studies with target proteins to elucidate the precise binding mode.

-

Derivative Synthesis: Using this compound as a scaffold to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a well-characterized chemical compound with established synthetic protocols. While its primary current application is as a synthetic intermediate, its structural features suggest a potential for biological activity that remains largely unexplored. This technical guide provides a foundation for researchers interested in this molecule, summarizing its known properties and highlighting the opportunities for future investigation into its pharmacological potential.

References

-

PubChem. This compound. [Link]

Sources

A Technical Guide to N-(3-Chlorobenzyl)-2-methyl-2-propanamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of N-(3-Chlorobenzyl)-2-methyl-2-propanamine, a versatile secondary amine that serves as a crucial building block in medicinal chemistry and organic synthesis. We will explore its chemical identity, synthesis protocols, physicochemical properties, and its emerging role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this compound in their research endeavors.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental to scientific research. This compound is known by several names, which can sometimes lead to confusion.

The formal IUPAC name for this compound is N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine .[1] This systematic name precisely describes the molecular structure: a 2-methylpropan-2-amine (more commonly known as tert-butylamine) moiety where one of the amine hydrogens is substituted with a (3-chlorophenyl)methyl (or 3-chlorobenzyl) group.

Synonyms: Researchers may encounter this compound under various names in literature and chemical catalogs. Being aware of these synonyms is crucial for comprehensive literature searches. Common synonyms include:

-

N-(3-Chlorobenzyl)-tert-butylamine

-

tert-Butyl[(3-chlorophenyl)methyl]amine[1]

-

N-(3-Chlorophenylmethyl)tert-butylamine[1]

-

N-(tert-butyl)-N-(3-chlorobenzyl)amine[1]

Registry Numbers: For unambiguous identification, the following registry numbers are key:

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN | PubChem[1] |

| Molecular Weight | 197.70 g/mol | PubChem[1] |

| Exact Mass | 197.0971272 Da | PubChem[1] |

| XLogP3 | 3.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and reliable methods are reductive amination and nucleophilic substitution.

Reductive Amination of 3-Chlorobenzaldehyde

This is arguably the most common and efficient method for preparing this type of secondary amine. The reaction proceeds in two conceptual steps: the formation of an imine intermediate from the aldehyde and amine, followed by its reduction to the target amine. These steps can be performed sequentially or, more conveniently, in a single pot.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-chlorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane (DCM).

-

Amine Addition: Add tert-butylamine (1.1 to 1.5 eq) to the solution. The slight excess of the amine helps to drive the imine formation to completion.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by techniques like TLC or GC-MS. For less reactive partners, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent portion-wise. Sodium borohydride (NaBH₄) is a common choice, but for reactions where the aldehyde might be prematurely reduced, a milder and more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred.[3]

-

Workup: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with a solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Causality and Insights: The use of a protic solvent like methanol can facilitate both imine formation and the subsequent reduction. The choice of reducing agent is critical; NaBH(OAc)₃ is particularly effective for one-pot reductive aminations as it is stable in the presence of the amine and aldehyde but selectively reduces the protonated imine.

Nucleophilic Substitution (N-Alkylation)

This method involves the direct alkylation of tert-butylamine with a suitable 3-chlorobenzyl halide, typically the bromide or chloride. This is a classic Sₙ2 reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butylamine (at least 2.0 eq) in a polar aprotic solvent like acetonitrile or DMF. The use of a significant excess of the amine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrogen halide formed during the reaction.

-

Alternative Base: Alternatively, use a slight excess of tert-butylamine (1.1-1.2 eq) and an additional non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 eq). This approach is often more atom-economical.

-

Alkylating Agent Addition: Slowly add 3-chlorobenzyl chloride or 3-chlorobenzyl bromide (1.0 eq) to the stirred amine solution. The reaction may be exothermic, so controlled addition and cooling might be necessary.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting halide is consumed, cool the mixture to room temperature. Filter off any precipitated salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation under reduced pressure.

Causality and Insights: A primary challenge in N-alkylation of primary amines is over-alkylation to form the tertiary amine. However, the steric bulk of the tert-butyl group on the nitrogen significantly disfavors the second alkylation, making this method quite effective for synthesizing the desired secondary amine. The choice of a polar aprotic solvent helps to dissolve the amine and stabilize the transition state of the Sₙ2 reaction.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its structure, combining a substituted aromatic ring and a sterically hindered secondary amine, makes it a prime candidate for library synthesis in drug discovery programs.[2]

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic or heteroaromatic core linked to a side chain that occupies a specific pocket in the enzyme's active site. The 3-chlorobenzyl portion of the molecule can serve as a key pharmacophore that can be further functionalized, while the secondary amine provides a convenient attachment point for building out other parts of the inhibitor. For example, in the development of Janus kinase (JAK) inhibitors, modification of linker regions between core structures is a key strategy for achieving selectivity and potency.[4] The N-H bond of this compound is reactive and can be used to form amide, sulfonamide, or urea linkages, which are common in kinase inhibitor designs.

Development of Antimicrobial Agents

There is growing interest in tertiary alkylamines and related structures as potential antimicrobial agents.[5] The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane. The lipophilic benzyl group can facilitate insertion into the lipid bilayer, while the cationic nature of the protonated amine can interact with the negatively charged components of bacterial membranes, leading to a loss of membrane integrity and cell death.[5] While specific studies on this compound are not widely published, its structural motifs are present in compounds with known antimicrobial and antifungal activities.[6][7] The presence of a chlorine atom on the phenyl ring can enhance the lipophilicity and potentially the antimicrobial potency of the molecule.[8]

Probes for Structure-Activity Relationship (SAR) Studies

In drug discovery, systematically modifying a lead compound and assessing the impact on biological activity is fundamental to optimizing its properties. This compound and its isomers (ortho- and para-chloro) are excellent tools for SAR studies. Researchers can synthesize a series of analogs by varying the substitution pattern on the benzyl ring to probe the electronic and steric requirements of a biological target.[9] This allows for the mapping of the target's binding pocket and the rational design of more potent and selective molecules.

Conclusion

This compound, or N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine, is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via reductive amination or N-alkylation, combined with its valuable structural features, makes it a significant tool for medicinal chemists. Its potential applications as a scaffold for kinase inhibitors, a precursor for novel antimicrobial agents, and a probe for SAR studies underscore its importance in the ongoing quest for new and effective therapeutics. This guide has provided the foundational knowledge for researchers to confidently synthesize and utilize this compound in their drug discovery and development programs.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4719204, this compound. Retrieved January 23, 2026, from [Link].

-

Wang, L., et al. (2013). Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents. Acta Pharmaceutica Sinica B, 3(5), 335-343. Available from: [Link]

-

Kornilov, A. M., et al. (2024). Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. Russian Journal of Organic Chemistry, 60(10), 2020-2025. Available from: [Link]

- Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.

-

Chemsrc. (n.d.). CAS#:46190-12-9 | N-(2-Chlorobenzyl)-2-methyl-2-propanamine. Retrieved January 23, 2026, from [Link]

-

García Zavala, A. (2025). Reductive Amination // Acetylation Experiment 3. AMyD. Available from: [Link]

-

Wan, P., et al. (2023). Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity. Journal of Materials Chemistry B, 11(43), 10161-10170. Available from: [Link]

-

Zhao, D. M., et al. (2016). Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorganic & Medicinal Chemistry, 24(7), 1565-1574. Available from: [Link]

-

Dragancea, D., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4933. Available from: [Link]

- Google Patents. (n.d.). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

-

Slanina, A., & Voltrova, S. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. Available from: [Link]

-

Li, Y., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(21), 7378. Available from: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2021). EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). Publications Office of the European Union. Available from: [Link]

-

Al Marjani, M. F., et al. (2018). Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. Journal of Pharmaceutical Sciences and Research, 10(9), 2221-2226. Available from: [Link]

-

Bunescu, A., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(2), M1536. Available from: [Link]

-

Chen, Y., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115585. Available from: [Link]

-

Pîrîu, A. I., et al. (2022). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 65(2), 5-13. Available from: [Link]

- Google Patents. (n.d.). CN101497572B - A method for producing tert-butylamine based on reaction-separation coupling.

-

Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1134-1151. Available from: [Link]

-

Singh, B., & Singh, P. (2012). Synthesis, Characterization and Antimicrobial Activity of N-(N,N-Diethylaminobenzyl)thiosemicarbazone and Its Transition Metal Complexes. E-Journal of Chemistry, 9(4), 2137-2144. Available from: [Link]

-

Al-Hourani, B. J., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports, 14(1), 28833. Available from: [Link]

-

LookChem. (n.d.). 1-(2-chlorophenyl)-N-methylpropan-2-amine. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound | C11H16ClN | CID 4719204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supplier [benchchem.com]

- 3. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]

- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-butyl[(3-chlorophenyl)methyl]amine: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl[(3-chlorophenyl)methyl]amine, a secondary amine of interest in medicinal chemistry and organic synthesis. While a detailed historical record of its specific discovery is not prominent in publicly available literature, this document constructs a probable timeline and scientific context based on the evolution of synthetic methodologies and the development of related chemical entities. The guide focuses on the most logical and established synthetic route—reductive amination—providing a detailed experimental protocol and exploring the underlying chemical principles. Furthermore, it delves into the characterization of the compound and discusses its potential applications by drawing parallels with structurally similar molecules, particularly within the landscape of monoamine reuptake inhibitors.

Introduction and Historical Context

The history of tert-butyl[(3-chlorophenyl)methyl]amine is intrinsically linked to the broader development of synthetic organic chemistry and the relentless search for novel bioactive molecules. While a singular "discovery" of this specific compound is not well-documented, its structural motifs—a substituted benzylamine core with a bulky tert-butyl group—are prevalent in compounds investigated for their pharmacological properties.

The scientific journey that enables the synthesis and conceives the potential utility of molecules like tert-butyl[(3-chlorophenyl)methyl]amine can be traced back to the mid-20th century. The serendipitous discovery of the first monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants in the 1950s ignited the field of psychopharmacology.[1][2] This era established the "monoamine hypothesis," which posited that depression and other mood disorders could be linked to deficiencies in neurotransmitters like serotonin, norepinephrine, and dopamine.[2] This hypothesis spurred decades of research into compounds that could modulate the levels of these monoamines in the synaptic cleft, primarily through the inhibition of their reuptake.[3]

The development of selective serotonin reuptake inhibitors (SSRIs) in the late 1980s, such as fluoxetine, marked a significant milestone, offering improved side-effect profiles.[1] This demonstrated the power of fine-tuning molecular structures to achieve specific biological activities. It is within this context of creating libraries of novel amines for screening as potential monoamine reuptake inhibitors or as building blocks for more complex drug candidates that tert-butyl[(3-chlorophenyl)methyl]amine likely emerged as a synthetic target.

The key synthetic transformation that makes the preparation of this compound straightforward is reductive amination , a robust and widely used method for forming C-N bonds. This reaction, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, has been a cornerstone of organic synthesis for many years, with continuous improvements in catalysts and reaction conditions.

Synthesis of tert-butyl[(3-chlorophenyl)methyl]amine

The most direct and efficient method for the synthesis of tert-butyl[(3-chlorophenyl)methyl]amine is the reductive amination of 3-chlorobenzaldehyde with tert-butylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism

The reaction can be mechanistically understood in two key stages:

-

Imine Formation: The nitrogen of the primary amine, tert-butylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. This step is typically acid-catalyzed to facilitate the removal of the water molecule.

-

Reduction: The resulting imine is then reduced to the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions.

Sources

Unlocking the Research Potential of N-(3-Chlorobenzyl)-2-methyl-2-propanamine: A Technical Guide for Drug Discovery and Development

Abstract

N-(3-Chlorobenzyl)-2-methyl-2-propanamine, a secondary amine featuring a chlorobenzyl group and a tert-butyl moiety, presents a compelling scaffold for chemical and pharmaceutical research. While its direct biological applications are not extensively documented, its structural characteristics suggest a rich potential for exploration in various therapeutic areas. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to a series of proposed research applications. By examining the activities of structurally analogous compounds, we delineate promising avenues for investigation, including its potential as a neuroprotective agent, an antimicrobial, and an anticancer therapeutic. This whitepaper is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols to unlock the full research potential of this compound.

Introduction: The Scientific Landscape of this compound

This compound (C₁₁H₁₆ClN) is a synthetic organic compound that has primarily been utilized as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, characterized by a substituted aromatic ring and a sterically hindered amine, provides a unique combination of lipophilicity and potential for specific molecular interactions. The presence of the chlorine atom on the benzyl ring can significantly influence its electronic properties and binding affinities for biological targets.[1] Although direct and extensive biological profiling of this specific molecule is limited in publicly available literature, the broader family of N-benzyl-tert-butylamine derivatives has been a subject of interest in medicinal chemistry.[2] This guide aims to bridge the existing knowledge gap by proposing a structured research framework based on rational, evidence-informed hypotheses derived from the bioactivities of structurally related compounds.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

| CAS Number | 893577-81-6 |

| SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl |

Synthesis and Characterization: Establishing a Foundation for Research

The foundation of any research involving a novel or under-explored compound is a reliable and reproducible method for its synthesis and purification, followed by rigorous characterization to confirm its identity and purity.

Synthesis by Nucleophilic Substitution

A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine (tert-butylamine).[4]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or toluene.[1]

-

Addition of Amine: Add 2-methyl-2-propanamine (1.1 equivalents) to the solution.

-

Base Addition: Add a base, such as potassium carbonate or sodium hydroxide (2 equivalents), to neutralize the hydrochloric acid formed during the reaction.[1]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]

Characterization

Accurate characterization is crucial to confirm the structure and purity of the synthesized compound.

Table 2: Spectroscopic Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.2-7.4 ppm, a singlet for the benzylic CH₂ protons, and a singlet for the tert-butyl protons.[1] |

| ¹³C NMR | Characteristic peaks for the aromatic carbons, the benzylic carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.[1] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z 197.70), with a characteristic isotopic pattern for the chlorine atom.[3] |

| Infrared (IR) Spectroscopy | C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and N-H bending for the secondary amine. |

Proposed Research Applications and Methodologies

Based on the structural features of this compound and the known biological activities of similar compounds, several promising research avenues can be proposed.

Neuroprotective Potential: Monoamine Oxidase and Acetylcholinesterase Inhibition

The N-benzylamine scaffold is a known pharmacophore in inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[6] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Additionally, acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease.[7] The structural similarity of our target compound to known inhibitors warrants investigation into its potential as a neuroprotective agent.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay [8]

-

Reagent Preparation: Prepare solutions of MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase).

-

Assay Plate Setup: In a 96-well plate, add the enzyme solution to each well.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known MAO inhibitor like clorgyline for MAO-A or pargyline for MAO-B) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate and detection reagent to all wells to start the reaction.

-

Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [7][9]

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Assay Plate Setup: In a 96-well plate, add the AChE solution and DTNB to each well.

-

Inhibitor Addition: Add varying concentrations of this compound. Include a positive control (e.g., donepezil) and a negative control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes).

-

Reaction Initiation: Add the ATCI substrate to all wells.

-

Signal Detection: Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Determine the rate of reaction for each concentration and calculate the percentage of inhibition to derive the IC₅₀ value.

Antimicrobial Potential: Antifungal and Antiviral Activity

The presence of a chlorinated benzyl group in organic molecules has been associated with antimicrobial properties. This suggests that this compound could be a candidate for development as an antifungal or antiviral agent.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [10]

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound in a suitable broth medium.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (a known antifungal drug like fluconazole) and a negative control (no drug).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay) [11][12]

-

Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Incubate the virus dilutions with varying concentrations of this compound for a set period.

-

Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration to determine the EC₅₀ value.

Anticancer Potential: Cytotoxicity Screening

Many small organic molecules with aromatic and amine functionalities exhibit cytotoxic effects against cancer cell lines. A preliminary investigation into the anticancer potential of this compound is a logical step in a comprehensive biological evaluation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [13][14]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Interpretation and Future Directions

The experimental protocols outlined above will generate quantitative data (IC₅₀, EC₅₀, MIC values) that will provide a preliminary assessment of the biological activity of this compound.

Table 3: Interpreting Experimental Outcomes

| Assay | Key Metric | Interpretation | Next Steps |

| MAO/AChE Inhibition | IC₅₀ | A low IC₅₀ value indicates potent inhibition. | Lead optimization, in vivo studies in neurodegenerative disease models. |

| Antifungal Susceptibility | MIC | A low MIC value suggests strong antifungal activity. | Testing against a broader panel of fungal strains, mechanism of action studies. |

| Antiviral Assay | EC₅₀ | A low EC₅₀ value indicates effective viral inhibition. | In vivo efficacy studies in animal models of viral infection. |

| Cytotoxicity Assay | IC₅₀ | A low IC₅₀ value suggests potent cytotoxicity. | Selectivity studies against non-cancerous cell lines, mechanism of apoptosis studies. |

Should initial screenings yield promising results in any of these areas, further research should focus on lead optimization through the synthesis of analogues to establish structure-activity relationships (SAR). Advanced studies could include mechanism of action elucidation, in vivo efficacy and toxicity assessments, and pharmacokinetic profiling.

Conclusion

This compound represents a molecule of significant, yet largely untapped, research potential. By leveraging its unique structural features and drawing parallels with known bioactive compounds, this guide provides a strategic and practical framework for its systematic investigation. The detailed methodologies presented herein are designed to empower researchers to explore its potential as a neuroprotective, antimicrobial, or anticancer agent, thereby contributing to the broader landscape of drug discovery and development.

References

-

Organic Syntheses. tert-BUTYLAMINE. [Link]

-

Chemistry LibreTexts. 23.16: Synthesis of Amines by Alkylation. [Link]

-

MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

-

PubChem. This compound. [Link]

- Google Patents. CN101607914A - Simple method for preparing to tert-butyl benzyl amine.

-

Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

PMC - PubMed Central. A Practical Guide to Antifungal Susceptibility Testing. [Link]

-

NIH. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. [Link]

-

Bio-protocol. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. [Link]

-

YouTube. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

-

PMC - PubMed Central. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. [Link]

-

MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

-

Reddit. How to purify Benzylamine? : r/OrganicChemistry. [Link]

-

Protocols.io. MTT (Assay protocol. [Link]

-

ResearchGate. (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

-

NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Creative Biolabs. In Vitro Plaque Reduction Neutralization Assay. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

-

ResearchGate. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF. [Link]

-

Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]

- Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

-

ResearchGate. How do I perform antifungal susceptibilty using broth dilution for yeast?. [Link]

-

IAR | USU. In Vitro Antiviral Testing. [Link]

-

ACS Omega. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. [Link]

-

Clinical Microbiology Reviews. Antifungal Susceptibility Testing: Current Approaches. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

- Google Patents.

-

ResearchGate. I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. [Link]

-

T. Horton. MTT Cell Assay Protocol. [Link]

-

PMC - NIH. N-Dealkylation of Amines. [Link]

-

SciELO. Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. [Link]

-

IAR | USU. In Vitro Antiviral Testing. [Link]

-

Doc Brown's Chemistry. 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. [Link]

-

Royal Society Publishing. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. [Link]

-

Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

Sources

- 1. This compound Supplier [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H16ClN | CID 4719204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (893577-81-6) for sale [vulcanchem.com]

- 5. reddit.com [reddit.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. japsonline.com [japsonline.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. atcc.org [atcc.org]

- 14. MTT (Assay protocol [protocols.io]

N-(3-Chlorobenzyl)-2-methyl-2-propanamine molecular weight and formula

An In-Depth Technical Guide to N-(3-Chlorobenzyl)-2-methyl-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a secondary amine of significant interest within the realms of synthetic organic chemistry and medicinal research. Its unique structural architecture, featuring a sterically hindered tert-butyl group and a metabolically relevant chlorobenzyl moiety, establishes it as a versatile building block for the synthesis of complex molecular entities and novel pharmaceutical candidates.[1] This guide provides a comprehensive overview of its chemical and physical properties, established synthetic methodologies, and its applications, offering a technical resource for professionals engaged in drug discovery and chemical synthesis.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development. This compound is unambiguously identified by its CAS number 893577-81-6.[1][2] The structural features—a tertiary butyl group attached to the amine and a chlorine atom at the meta position of the benzyl ring—govern its solubility, reactivity, and metabolic stability.

A summary of its key identifiers and computed physicochemical properties is presented below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN | PubChem[2] |

| Molecular Weight | 197.70 g/mol | PubChem[1][2] |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | PubChem[2] |

| CAS Number | 893577-81-6 | Benchchem, PubChem[1][2] |

| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl | PubChem[2] |

| InChI Key | CGDOIYYAZQBJSM-UHFFFAOYSA-N | PubChem[1][2] |

| Boiling Point (Predicted) | 252.6°C at 760 mmHg | Benchchem[1] |

| Density (Predicted) | 1.0 g/cm³ | Benchchem[1] |

Synthesis and Mechanistic Insights

The prevailing synthetic route to this compound is a classical nucleophilic substitution reaction. This method is efficient and scalable, making it suitable for both laboratory-scale synthesis and potential industrial production.[3]

Synthetic Workflow

The synthesis involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine (tert-butylamine). The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Caption: General workflow for the synthesis of this compound.

Mechanistic Rationale

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of tert-butylamine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride. The lone pair of electrons on the nitrogen initiates the bond formation, while simultaneously, the chloride ion departs as the leaving group. The steric hindrance from the tert-butyl group on the amine does not significantly impede the attack on the primary benzylic halide. The choice of a non-protic or polar aprotic solvent facilitates this mechanism. The inorganic base is crucial; it deprotonates the resulting ammonium salt intermediate, regenerating the neutral amine product and preventing the reaction from stalling.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

3-chlorobenzyl chloride

-

2-methyl-2-propanamine (tert-butylamine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-chlorobenzyl chloride (1.0 eq) and anhydrous dichloromethane (10 mL/mmol of halide).

-

Addition of Amine: Add 2-methyl-2-propanamine (1.2 eq) to the solution. The slight excess ensures the complete consumption of the benzyl chloride.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the mixture. This will serve as the base to neutralize the HCl formed.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the potassium salts. Transfer the filtrate to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a chemical intermediate.[1] Its structure is a scaffold that can be elaborated into more complex molecules with potential biological activity.

-

Medicinal Chemistry: The N-benzyl-tert-butylamine framework is a common motif in pharmacologically active compounds. The chlorine substituent provides a site for metabolic oxidation or can be used to modulate the electronic properties and binding affinity of a final drug candidate.[1] It serves as a precursor for synthesizing compounds targeting enzymes or receptors in various biochemical pathways.[1]

-

Catalytic Deaminative Coupling: This compound is a useful intermediate for constructing more complex secondary amines through advanced synthetic methods like catalytic deaminative coupling reactions.[1]

Caption: Logical flow from the core compound to potential research applications.

Comparative Analysis with Isomers

The position of the chlorine atom on the benzyl ring significantly influences the compound's properties and reactivity compared to its ortho- and para-isomers.

| Compound | Key Difference | Potential Implications |

| N-(2-Chlorobenzyl)-2-methyl-2-propanamine | Chlorine at the ortho position | Increased steric hindrance near the reaction center may reduce reactivity in certain synthetic transformations. Intramolecular hydrogen bonding possibilities could alter physical properties like boiling point.[1] |

| This compound | Chlorine at the meta position | The electronic effect is primarily inductive, influencing the basicity of the amine. This position offers a balance between electronic modulation and steric accessibility. |

| N-(4-Chlorobenzyl)-2-methyl-2-propanamine | Chlorine at the para position | The chlorine atom can exert both inductive and resonance effects, which can distinctly alter the electron density of the aromatic ring and the reactivity of the benzylic position compared to the meta-isomer.[1] |

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Note: This compound is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined structure, accessible synthesis, and the versatile chemical handles it possesses make it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.

References

-

This compound - PubChem. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of N-(3-Chlorobenzyl)-2-methyl-2-propanamine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a secondary amine with potential applications as an intermediate in organic synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the development of any potential pharmaceutical applications. This guide provides a comprehensive technical overview of the predicted and experimentally determined characteristics of this compound. It outlines detailed protocols for assessing its solubility in various solvent systems and for conducting forced degradation studies in accordance with international regulatory standards. Furthermore, a framework for the development and validation of a stability-indicating analytical method is presented, equipping researchers with the necessary tools to rigorously evaluate this compound.

Introduction and Molecular Profile

This compound, a substituted benzylamine, possesses a unique combination of structural features: a chlorinated aromatic ring, a secondary amine linkage, and a sterically hindering tert-butyl group. These elements collectively influence its solubility, chemical reactivity, and degradation pathways. A comprehensive characterization of these properties is a critical first step in the preclinical and formulation development phases of any new chemical entity.

Forced degradation studies are an indispensable tool in pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[1] These studies help to identify potential degradation products, elucidate degradation pathways, and are essential for the development of stability-indicating analytical methods.[2][3] The International Council for Harmonisation (ICH) provides clear guidelines for conducting such studies to ensure a thorough evaluation of a molecule's stability profile.[4][5]